78I8Qua66B
Description
The compound "78I8Qua66B" (CAS No. 1046861-20-4) is a brominated aromatic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with boron, bromine, chlorine, and oxygen functional groups, contributing to its unique physicochemical properties. Key features include:
- Polarity: Molecular polar surface area (TPSA) of 40.46 Ų, indicating moderate polarity .
- Solubility: Solubility in aqueous solutions is 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions .
- Synthesis: Produced via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium phosphate, and tetrahydrofuran/water solvent at 75°C for 1.33 hours .
Properties
CAS No. |
83880-39-1 |
|---|---|
Molecular Formula |
C26H27FN2O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[(4aR,11aS)-4-acetyl-8-(4-fluorophenyl)-11a-methyl-3,4,4a,5,6,11-hexahydro-2H-naphtho[1,2-f]indazol-3-yl]ethanone |
InChI |
InChI=1S/C26H27FN2O2/c1-15(30)21-10-11-23-22(25(21)16(2)31)9-4-18-12-24-17(13-26(18,23)3)14-28-29(24)20-7-5-19(27)6-8-20/h5-8,11-12,14,21-22,25H,4,9-10,13H2,1-3H3/t21?,22-,25?,26-/m0/s1 |
InChI Key |
FMYJTJNSCOXCIK-YBBLHBAWSA-N |
Isomeric SMILES |
CC(=O)C1CC=C2[C@@H](C1C(=O)C)CCC3=CC4=C(C[C@@]32C)C=NN4C5=CC=C(C=C5)F |
Canonical SMILES |
CC(=O)C1CC=C2C(C1C(=O)C)CCC3=CC4=C(CC32C)C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “78I8Qua66B” involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically involves a condensation reaction between two primary reactants under controlled temperature and pressure conditions. The intermediate product is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
“78I8Qua66B” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
“78I8Qua66B” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of “78I8Qua66B” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
"78I8Qua66B" belongs to a class of brominated aromatic compounds with structural analogs differing in substituents and functional groups. Below is a comparative analysis with three closely related compounds:
Table 1: Key Physicochemical Properties
Structural and Functional Differences
Substituent Diversity :
- This compound : Contains a boronic acid group (B(OH)₂), bromine, and chlorine on the phenyl ring, enhancing its reactivity in Suzuki-Miyaura couplings .
- CAS 7254-19-5 : Features an indole-carboxylic acid scaffold with bromine, making it a candidate for kinase inhibition studies .
- CAS 1761-61-1 : A simpler bromobenzoic acid derivative with high solubility, often used in coordination chemistry .
- CAS 7312-10-9 : Incorporates a benzothiophene-sulfonic acid group, broadening its utility in materials science .
Pharmacokinetic Profiles :
- While all compounds exhibit BBB permeability, "this compound" and CAS 1761-61-1 lack CYP enzyme inhibition, reducing drug-drug interaction risks compared to CAS 7254-19-5 and 7312-10-9 .
- "this compound" has the highest predicted bioavailability score (0.55 ) among the group, attributed to its balanced log Po/w and moderate polarity .
Synthetic Accessibility :
- "this compound" requires palladium catalysis, which increases production costs but ensures high regioselectivity. In contrast, CAS 1761-61-1 employs a green chemistry approach with recyclable catalysts, aligning with sustainable practices .
Table 2: Application and Toxicity
| Compound | Primary Applications | Toxicity Alerts |
|---|---|---|
| This compound | Organic synthesis, CNS drug leads | Brenk alert (1.0) |
| CAS 7254-19-5 | Kinase inhibitor scaffolds | Leadlikeness (1.0) |
| CAS 1761-61-1 | Coordination complexes | H302 (harmful if swallowed) |
| CAS 7312-10-9 | Materials science, sulfonation studies | Warning (toxic) |
Research Findings and Limitations
- Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate structural similarities between "this compound" and analogs like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 ) .
- Contradictions : While "this compound" and CAS 7254-19-5 share comparable molecular weights, the latter’s CYP1A2 inhibition limits its therapeutic utility compared to the former .
- Gaps: Limited data on in vivo toxicity profiles for "this compound" necessitate further preclinical studies .
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